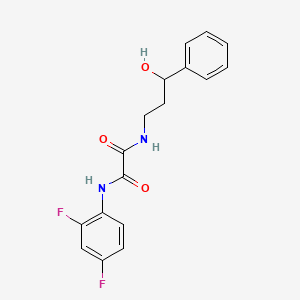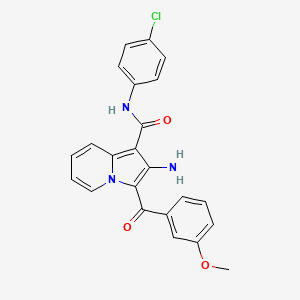![molecular formula C17H14N2O B6501978 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one CAS No. 941965-18-0](/img/structure/B6501978.png)
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves multiple steps, starting from simpler organic molecules. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the propyl group and diaza moieties are introduced through substitution reactions.
Final Cyclization and Purification: The final step involves cyclization to form the complete tetracyclic structure, followed by purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one include other diazatetracyclic compounds with different substituents or functional groups.
Uniqueness
The uniqueness of 3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one lies in its specific tetracyclic structure and the presence of the propyl and diaza groups
Propriétés
IUPAC Name |
3-propyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-2-10-19-17(20)14-9-5-8-12-11-6-3-4-7-13(11)16(18-19)15(12)14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKCOODLGBXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)
![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)
![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6501973.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B6501989.png)
![2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride](/img/structure/B6501996.png)
